molecular formula C3H2N2OS B15060091 1,2,4-Thiadiazole-5-carbaldehyde

1,2,4-Thiadiazole-5-carbaldehyde

Cat. No.: B15060091
M. Wt: 114.13 g/mol
InChI Key: AKJKHYJOLIRYKP-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or formamide under acidic conditions. Another method includes the reaction of thiosemicarbazide with carbon disulfide followed by oxidation with hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,4-Thiadiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Thiadiazole-5-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. Its ability to participate in various reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C3H2N2OS

Molecular Weight

114.13 g/mol

IUPAC Name

1,2,4-thiadiazole-5-carbaldehyde

InChI

InChI=1S/C3H2N2OS/c6-1-3-4-2-5-7-3/h1-2H

InChI Key

AKJKHYJOLIRYKP-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=N1)C=O

Origin of Product

United States

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